molecular formula C17H21N7O B7053186 4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide

4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7053186
M. Wt: 339.4 g/mol
InChI Key: BCGBUTGSJVTVGM-UHFFFAOYSA-N
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Description

4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyanopyridine and a dimethylpyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanopyridine and dimethylpyrazole intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding mode and interaction dynamics are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide include other piperazine derivatives with different substituents, such as:

  • 4-(3-cyanopyridin-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide
  • 4-(3-cyanopyridin-2-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-13-15(12-21-22(13)2)11-20-17(25)24-8-6-23(7-9-24)16-14(10-18)4-3-5-19-16/h3-5,12H,6-9,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGBUTGSJVTVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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